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molecular formula C12H8ClNO B8426158 2-Chloro-5-(pyridin-4-yl)benzaldehyde CAS No. 464190-34-9

2-Chloro-5-(pyridin-4-yl)benzaldehyde

Cat. No. B8426158
M. Wt: 217.65 g/mol
InChI Key: VBHOFHFCEXOJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919336B2

Procedure details

(2-Chloro-5-pyridin-4-yl-phenyl)-[6-(2,4-difluoro-phenylamino)-pyridin-3-yl]-methanol (111 mg; 0.26 mmol) is dissolved in acetone (20 ml) and treated with Jones reagent (0.45 ml; 1 mmol) for 20 min at room temperature. 2N Na2CO3 is added to the reaction mixture and extracted with ethyl acetate three times. The combined organic phases are dried over Na2SO4 and evaporated to dryness. Purification via chromatography (SiO2; CH2Cl2/MeOH 98/2) provides the title compound as a slightly colored foam (30 mg; 27%).
Name
(2-Chloro-5-pyridin-4-yl-phenyl)-[6-(2,4-difluoro-phenylamino)-pyridin-3-yl]-methanol
Quantity
111 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)=[CH:4][C:3]=1[CH:14](C1C=NC(NC2C=CC(F)=CC=2F)=CC=1)[OH:15].CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.C([O-])([O-])=O.[Na+].[Na+]>CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][N:11]=[CH:12][CH:13]=2)=[CH:4][C:3]=1[CH:14]=[O:15] |f:1.2.3,4.5.6|

Inputs

Step One
Name
(2-Chloro-5-pyridin-4-yl-phenyl)-[6-(2,4-difluoro-phenylamino)-pyridin-3-yl]-methanol
Quantity
111 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C1=CC=NC=C1)C(O)C=1C=NC(=CC1)NC1=C(C=C(C=C1)F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Jones reagent
Quantity
0.45 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification via chromatography (SiO2; CH2Cl2/MeOH 98/2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=O)C=C(C=C1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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